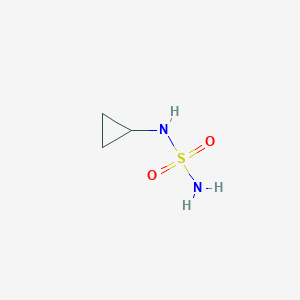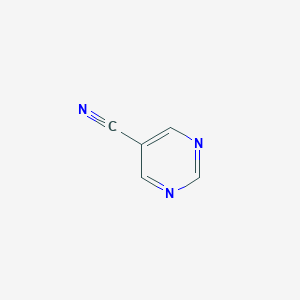
2-(4-ヒドロキシフェニル)ピリミジン-5-オール
概要
説明
2-(4-Hydroxyphenyl)-5-pyrimidinol is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Hydroxyphenyl)-5-pyrimidinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Hydroxyphenyl)-5-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxyphenyl)-5-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症用途
2-(4-ヒドロキシフェニル)ピリミジン-5-オールを含むピリミジン誘導体は、その抗炎症特性について広く研究されてきました。 これらの化合物は、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、および特定のインターロイキンなどの主要な炎症性メディエーターの発現と活性を阻害することができます . これは、それらを、毒性が低減された新しい抗炎症薬の開発のための潜在的な候補にするものです。
新規化合物の合成
この化合物は、新規クロモン-ピリミジンハイブリッドおよびトリ置換ピリミジン誘導体の合成における前駆体として役立ちます . これらの新しい化合物は、薬理学的プロファイルを改善した薬物の開発など、医薬品化学のさまざまな分野で潜在的な用途があります。
生化学染料
2-(4-ヒドロキシフェニル)-5-ピリミジノール: は、生化学染料として使用されます。 その特性により、顕微鏡下で細胞、組織、または生化学物質の可視化を支援することにより、生物学的サンプルの染色または標識のための科学研究に使用することができます .
分極可能な材料
この化合物は、分極可能な材料として認識されており、これは外部電場に応答して分極を示すことができることを意味します。 この特性は、特に電子デバイスおよびオプトエレクトロニクスデバイスの開発において、材料科学の分野で貴重です .
酸化酵素の蛍光測定
この化合物は、酸化酵素の蛍光測定で用途があります。 これは、さまざまな疾患と治療法の開発の理解に不可欠である酸化プロセスに関与する酵素の活性を測定するアッセイで試薬として使用できます .
アシル化試薬
有機合成では、2-(4-ヒドロキシフェニル)-5-ピリミジノールは、フェノールおよびアミンのアシル化のための試薬として使用されます。 このプロセスは、化合物の化学的性質を修飾するために重要であり、これは、所望の特性を持つ新しい薬物または材料の作成につながる可能性があります .
作用機序
Target of Action
It is known that pyrimidines, a class of compounds to which this molecule belongs, have a wide range of pharmacological effects including anti-inflammatory properties . They are known to interact with various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines are known to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Given the anti-inflammatory properties of pyrimidines, it can be inferred that the compound may influence pathways related to inflammation .
Result of Action
Given the anti-inflammatory properties of pyrimidines, it can be inferred that the compound may have a role in reducing inflammation .
特性
IUPAC Name |
2-(4-hydroxyphenyl)pyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)10-11-5-9(14)6-12-10/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOPBDRWHKDPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421721 | |
| Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142172-97-2 | |
| Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
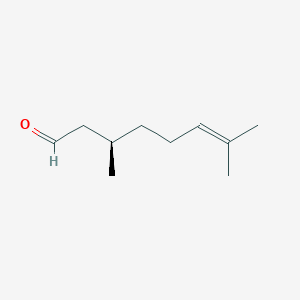

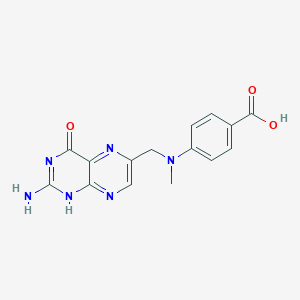


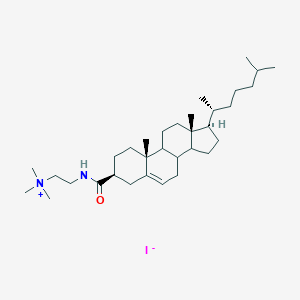
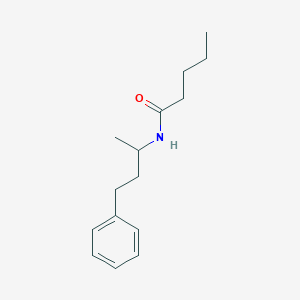
![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)


